molecular formula C23H25N3O4S B2406663 5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-75-3

5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2406663
CAS No.: 627048-75-3
M. Wt: 439.53
InChI Key: UPYZIKRIGXBVHL-UHFFFAOYSA-N
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Description

5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-11(2)31-22-25-20-19(21(28)26-22)17(12-5-6-15-16(7-12)30-10-29-15)18-13(24-20)8-23(3,4)9-14(18)27/h5-7,11,17H,8-10H2,1-4H3,(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYZIKRIGXBVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC5=C(C=C4)OCO5)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure with potential pharmacological applications. Its molecular formula is C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S, and it has garnered interest due to its diverse biological activities including antitumor and antidiabetic properties.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 5(1,3benzodioxol5yl)8,8dimethyl2propan2ylsulfanyl5,7,9,10tetrahydro3Hpyrimido[4,5b]quinoline4,6dione\text{IUPAC Name }5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The findings indicate that the compound exhibits significant growth inhibition with IC50 values generally below 5 μM. In particular:

Cell Line IC50 (μM)
A549 (Lung Cancer)< 5
MCF7 (Breast Cancer)< 5
HeLa (Cervical Cancer)< 5

This suggests that the compound could be a promising candidate for further development in cancer therapy .

Antidiabetic Activity

The compound has also been tested for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results demonstrated a significant inhibitory effect with an IC50 value comparable to standard antidiabetic drugs such as acarbose.

Compound IC50 (μM) Standard (Acarbose)
5-(benzo[d][1,3]dioxol-5-yl)...15.20 ± 0.3037.38 ± 1.37

These results indicate that the compound may serve as an effective agent in managing blood glucose levels .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymes : The compound's structure allows it to effectively inhibit enzymes like α-glucosidase and potentially others involved in tumorigenesis.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress pathways within cells.

Study on Antitumor Effects

In a study published in Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy against different cancer cell lines. The most potent derivatives were found to significantly reduce cell viability compared to untreated controls .

Study on Antidiabetic Effects

Another investigation focused on the antidiabetic properties of the compound through in vivo models. Administration of the compound resulted in a marked decrease in blood glucose levels over a treatment period of 28 days .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance:

  • A study synthesized various derivatives of 5-(benzo[d][1,3]dioxol-5-yl) compounds and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed high levels of inhibition against Sarcina and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 80 nM for the most effective compounds .

Antimicrobial Potential

The compound's structure suggests it could be a candidate for developing new antimicrobial agents. The presence of the benzo[d][1,3]dioxole group is associated with enhanced biological activity due to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

CompoundStructure FeatureActivityMIC (nM)
4ePyrrolidinomethanone derivativeHigh against Sarcina80
6cHydroxypiperidinoethanone derivativeModerate against Sarcina90
4cHydroxy piperidinone derivativeLow against Staphylococcus aureus110

Future Research Directions

Given the promising antibacterial activity observed in preliminary studies, further research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess safety and efficacy.
  • Mechanism of Action : Investigating how the compound interacts at a molecular level with bacterial targets to better understand its antimicrobial mechanisms.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery systems.

Q & A

Q. What scale-up challenges arise during preclinical batch production?

  • Process optimization :
  • Particle engineering : Jet milling to ensure uniform particle size (<50 µm) for in vivo studies .
  • Cost analysis : Compare batch vs. flow synthesis for thiol coupling steps (yield vs. equipment costs) .

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